![molecular formula C4H4N2O2S B3119669 2-Mercapto-1H-imidazole-5-carboxylic acid CAS No. 25271-85-6](/img/structure/B3119669.png)
2-Mercapto-1H-imidazole-5-carboxylic acid
Overview
Description
2-Mercapto-1H-imidazole-5-carboxylic acid is a chemical compound with the IUPAC name 2-sulfanyl-1H-imidazole-5-carboxylic acid . It has a molecular weight of 144.15 .
Molecular Structure Analysis
The InChI code for 2-Mercapto-1H-imidazole-5-carboxylic acid is 1S/C4H4N2O2S/c7-3(8)2-1-5-4(9)6-2/h1H,(H,7,8)(H2,5,6,9) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis
2-Mercapto-1H-imidazole-5-carboxylic acid is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Derivatives 2-Mercapto-1H-imidazole-5-carboxylic acid serves as a precursor in the synthesis of various heterocyclic compounds due to its reactive mercapto and imidazole groups. For instance, it is involved in the preparation of imidazo[2,1-b]thiazoles through reactions with α-halogenoaldehydes or their acetals. These reactions often lead to the formation of compounds with potential biological activities, exemplified by the synthesis of imidazo[2,1-b]thiazole derivatives that demonstrate anti-inflammatory properties in bioassays like carrageenan-induced rat paw edema (Mazur & Kochergin, 1970); (Maeda et al., 1984).
Chemical Transformations and Properties Research has also delved into the chemical behavior of 2-mercapto-1H-imidazole-5-carboxylic acid derivatives, exploring their physicochemical properties and reaction mechanisms. These studies have helped elucidate the tautomeric forms of these compounds and their potential for further chemical modifications, which is crucial for developing new materials and understanding their interactions at the molecular level (Kvitko et al., 1979).
Applications in Coordination Chemistry The mercapto and carboxylic acid groups of 2-mercapto-1H-imidazole-5-carboxylic acid offer coordination sites to metal ions, facilitating the formation of coordination complexes. Such complexes are of interest in various fields, including catalysis, material science, and medicinal chemistry. They can exhibit unique properties such as luminescence, which has potential applications in sensing, imaging, and light-emitting devices. The synthesis of a 3D coordination polymer with a silver cluster, using a derivative of 2-mercapto-1H-imidazole-5-carboxylic acid, showcases the utility of this compound in constructing complex inorganic architectures with interesting photophysical properties (Zhang et al., 2013).
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The hazard statements include H315 and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
properties
IUPAC Name |
2-sulfanylidene-1,3-dihydroimidazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-3(8)2-1-5-4(9)6-2/h1H,(H,7,8)(H2,5,6,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWUKJOVARUSTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222346 | |
Record name | 2,3-Dihydro-2-thioxo-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-1H-imidazole-5-carboxylic acid | |
CAS RN |
25271-85-6 | |
Record name | 2,3-Dihydro-2-thioxo-1H-imidazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25271-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-thioxo-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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